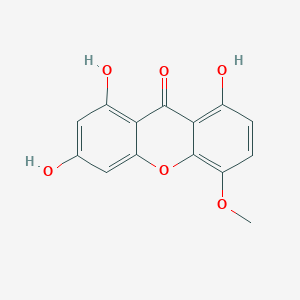

Isobellidifolin

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H10O6 |

|---|---|

Molecular Weight |

274.22 g/mol |

IUPAC Name |

1,3,8-trihydroxy-5-methoxyxanthen-9-one |

InChI |

InChI=1S/C14H10O6/c1-19-9-3-2-7(16)12-13(18)11-8(17)4-6(15)5-10(11)20-14(9)12/h2-5,15-17H,1H3 |

InChI Key |

QNJCJDZKEAVOBJ-UHFFFAOYSA-N |

SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O |

Canonical SMILES |

COC1=C2C(=C(C=C1)O)C(=O)C3=C(C=C(C=C3O2)O)O |

Synonyms |

1,3,8-trihydroxy-5-methoxyxanthone |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Isobellidifolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobellidifolin, a naturally occurring xanthone, has garnered significant interest within the scientific community for its notable biological activities, including potent antifungal and antioxidant properties. This technical guide provides a comprehensive overview of the chemical properties of this compound, presenting available quantitative data, detailed experimental methodologies for its biological evaluation, and a visualization of its implication in cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, mycology, and drug discovery.

Chemical and Physical Properties

This compound, also known as Bellidifolin, is classified as a xanthone, a class of polyphenolic compounds. Its fundamental chemical and physical characteristics are summarized below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₀O₆ | - |

| Molecular Weight | 274.23 g/mol | - |

| IUPAC Name | 1,3,5-Trihydroxy-8-methoxy-9H-xanthen-9-one | - |

| CAS Number | 552-00-1 | - |

| Appearance | Solid (form not specified) | - |

| Solubility | Data not available | - |

| Melting Point | 270°C | [1] |

| Boiling Point | 580.2 ± 50.0°C | [1] |

| Density | 1.586 ± 0.06 g/cm³ | [1] |

Spectroscopic Data

Biological Activity and Quantitative Data

This compound has demonstrated significant potential in two key biological domains: antifungal and antioxidant activities.

Antifungal Activity

This compound exhibits potent antifungal properties against a range of fungal species. The minimum inhibitory concentration (MIC) is a key quantitative measure of this activity.

| Fungal Species | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Microsporum gypseum | 50 |

| Trichophyton rubrum | 50 |

| Trichophyton mentagrophytes | 50 |

Antioxidant Activity

As a phenolic compound, this compound is recognized as a free radical scavenger and antioxidant. However, specific quantitative data, such as IC₅₀ values from standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, are not currently available in the cited literature. Further experimental investigation is required to quantify its antioxidant potency.

Experimental Protocols

The following sections detail the standard methodologies for assessing the key biological activities of this compound.

Antifungal Susceptibility Testing: Broth Microdilution Method

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[4][5]

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal microorganism.

Materials:

-

This compound

-

Fungal isolates (e.g., Candida albicans, Cryptococcus neoformans)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS.[5]

-

Sterile 96-well microtiter plates[4]

-

Spectrophotometer or microplate reader

-

Reference antifungal agents (e.g., fluconazole, amphotericin B)[6]

-

Sterile saline or water

-

Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)[5]

Procedure:

-

Inoculum Preparation:

-

Subculture fungal isolates on SDA or PDA plates to ensure purity and viability.[5]

-

Prepare a fungal suspension in sterile saline or water and adjust the turbidity to a 0.5 McFarland standard using a spectrophotometer.[5]

-

Dilute the standardized suspension in RPMI-1640 medium to achieve the desired final inoculum concentration (typically 0.5 x 10³ to 2.5 x 10³ CFU/mL).[5]

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in the 96-well microtiter plates containing RPMI-1640 medium to achieve a range of test concentrations.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the diluted this compound with the prepared fungal suspension.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.[5]

-

-

MIC Determination:

-

The MIC is determined as the lowest concentration of this compound at which there is a significant inhibition of fungal growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader.[7]

-

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]

Isobellidifolin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobellidifolin, a tetra-oxygenated xanthone, has garnered significant interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, natural distribution, and analytical methodologies pertaining to this compound. It is intended to serve as a valuable resource for researchers engaged in natural product chemistry, pharmacology, and drug development. This document details the known botanical sources of this compound, presents available quantitative data, outlines its biosynthetic pathway, and provides established experimental protocols for its extraction and isolation.

Discovery and Structure

The precise first discovery and structural elucidation of this compound is not definitively detailed in readily available literature. However, its presence as a natural constituent of various plant species, particularly within the Gentianaceae family, has been established through numerous phytochemical investigations over the years. This compound (1,3,8-trihydroxy-5-methoxyxanthone) is a xanthone derivative characterized by a tricyclic xanthen-9-one core with hydroxyl and methoxy substitutions. Its chemical structure has been confirmed through modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Natural Sources of this compound

This compound is primarily found in plant species belonging to the genera Swertia and Gentiana, both of which are members of the Gentianaceae family. These plants are often utilized in traditional medicine systems, particularly in Asia.

Swertia Genus

Several species of the Swertia genus are known to contain this compound. Notably, Swertia chirayita, a medicinal plant native to the temperate Himalayas, is a significant source. An activity-guided isolation process has identified this compound as one of the active antioxidant components in this plant[1]. Other species within this genus where this compound has been identified include Swertia franchetiana and Swertia punicea[2][3].

Gentiana Genus

The Gentiana genus is another rich source of xanthones, including this compound. While specific quantitative data for this compound across many Gentiana species is limited in the available literature, phytochemical studies have confirmed its presence. For instance, studies on various Gentiana species have led to the isolation and identification of a wide array of xanthones, with this compound being a recurring constituent.

Quantitative Data

Quantitative analysis of this compound in its natural sources is crucial for standardization and for understanding its pharmacological potential. While comprehensive data across all known sources is not yet available, some studies have begun to quantify related compounds in these plants, providing a framework for future this compound-specific quantitative analyses. For example, a study on Swertia chirayita from different regions of Nepal quantified major phytochemicals like amarogentin, mangiferin, and swertiamarin, with the highest concentrations generally found in the inflorescence and leaf mixture[4][5]. Another study on Gentiana lutea provided quantitative data for several iridoids and xanthones, including isogentisin and amarogentin[6][7]. The table below summarizes the available, albeit limited, quantitative information regarding this compound and its close structural relatives in their natural sources.

| Plant Species | Plant Part | Compound | Concentration (mg/g Dry Weight) | Reference |

| Swertia chirayita | Inflorescence and Leaf Mixture | Amarogentin | Highest in this part | [4][5] |

| Inflorescence and Leaf Mixture | Mangiferin | ~0.4 - 0.46 | [5] | |

| Root | Swertiamarin | ~0.25 - 0.29 | [5] | |

| Gentiana lutea | Root | Gentiopicroside | 18.5 - 39.7 | [6] |

| Root | Loganic acid | 1.1 - 13.0 | [6] | |

| Root | Isogentisin | 0.3 - 4.8 | [6] | |

| Root | Amarogentin | 0.1 - 0.7 | [6] |

Biosynthesis of this compound

The biosynthesis of xanthones, including this compound, in the Gentianaceae family is understood to proceed via a mixed shikimate and acetate pathway. The following diagram illustrates the generalized biosynthetic pathway leading to the xanthone core structure.

Caption: Generalized biosynthetic pathway of this compound.

The pathway begins with intermediates from the shikimate pathway, leading to the formation of L-phenylalanine. A series of enzymatic reactions convert L-phenylalanine to p-coumaric acid. The key step involves the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, catalyzed by benzophenone synthase, to form a tetrahydroxybenzophenone intermediate. This intermediate then undergoes regioselective oxidative cyclization, typically mediated by a cytochrome P450 enzyme, to form the core xanthone scaffold. Subsequent tailoring reactions, such as hydroxylation and methylation, lead to the formation of diverse xanthones, including this compound.

Experimental Protocols

The extraction and isolation of this compound from its natural sources typically involve solvent extraction followed by chromatographic separation techniques.

Extraction

An effective method for the extraction of xanthones from Swertia chirayita involves the use of a mixture of acetone and water.

-

Plant Material: Dried, whole plant material of Swertia chirayita.

-

Solvent System: Acetone:Water (8:2 v/v).

-

Procedure:

-

The powdered plant material is macerated with the acetone:water solvent system at room temperature.

-

The extraction is typically carried out for 24-48 hours with occasional shaking.

-

The extract is then filtered, and the solvent is evaporated under reduced pressure to yield a crude extract.

-

This method has been shown to yield a high total phenolic content and significant radical-scavenging activity, indicating efficient extraction of antioxidant compounds like this compound[1].

Isolation and Purification

Column chromatography is a widely used technique for the isolation and purification of this compound from the crude extract.

-

Stationary Phase: Silica gel (60-120 mesh).

-

Mobile Phase: A gradient of increasing polarity, typically starting with a non-polar solvent like n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate and then methanol.

-

Procedure:

-

The crude extract is adsorbed onto a small amount of silica gel to create a slurry.

-

The slurry is loaded onto a silica gel column packed with the initial non-polar solvent.

-

The column is eluted with a gradient of n-hexane, ethyl acetate, and methanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Fractions containing the compound of interest are pooled and the solvent is evaporated to yield purified this compound.

-

An example of a successful isolation of this compound and other xanthones from Swertia chirayita utilized a gradient elution with n-hexane, n-hexane:ethyl acetate, ethyl acetate, and ethyl acetate:methanol mixtures[1].

For more advanced separation of xanthone isomers, High-Speed Countercurrent Chromatography (HSCCC) has been effectively employed for extracts of Swertia franchetiana. A two-phase solvent system of n-hexane/ethyl acetate/methanol/ethanol/water (HEMEW; 6:4:4:2:4, v/v) was used for the one-step separation of six xanthones[2].

The following diagram illustrates a general workflow for the extraction and isolation of this compound.

Caption: General workflow for this compound extraction and isolation.

Conclusion

This compound represents a promising natural product with potential applications in the pharmaceutical and nutraceutical industries. This technical guide has summarized the current knowledge regarding its discovery, natural occurrence, biosynthesis, and analytical methodologies. Further research is warranted to fully elucidate the pharmacological profile of this compound and to develop standardized, high-yield methods for its production and quantification. The information presented herein provides a solid foundation for researchers to advance the scientific understanding and potential applications of this intriguing xanthone.

References

- 1. Activity-guided isolation of antioxidant xanthones from Swertia chirayita (Roxb.) H. Karsten (Gentianaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Separation of six xanthones from Swertia franchetiana by high-speed countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Identification of xanthones from Swertia punicea using high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Comparative HPLC/ESI-MS and HPLC/DAD study of different populations of cultivated, wild and commercial Gentiana lutea L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Hot Spots of Bitter Compounds in the Roots of Gentiana lutea L. subsp. aurantiaca: Wild and Cultivated Comparative [mdpi.com]

Isobellidifolin: An In-depth Technical Guide on its Antifungal Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobellidifolin, a naturally occurring xanthone, has demonstrated notable antifungal properties, particularly against dermatophytes. This technical guide provides a comprehensive overview of the current understanding and a proposed mechanism of action for this compound as an antifungal agent. While direct experimental evidence detailing its precise molecular interactions is limited, this paper synthesizes the available data for this compound with the well-documented antifungal activities of the broader xanthone class to postulate a multi-targeted mechanism. This includes the inhibition of ergosterol biosynthesis, disruption of mitochondrial function, and induction of apoptosis. This guide also presents quantitative data on its antifungal efficacy, a proposed experimental workflow for mechanism of action studies, and detailed signaling pathway diagrams to facilitate further research and drug development efforts.

Introduction

The increasing prevalence of fungal infections, coupled with the rise of antifungal resistance, necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Natural products have historically been a rich source of new therapeutic leads. This compound, a xanthone isolated from plants of the Gentianella genus, has been identified as a promising antifungal candidate. This document aims to provide a detailed technical overview of its antifungal properties to guide further research and development.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified against several dermatophytic fungal species. The available data on its Minimum Inhibitory Concentration (MIC) is summarized in the table below.

| Fungal Species | MIC (µg/mL) | Reference |

| Microsporum gypseum | 50 | [1] |

| Trichophyton mentagrophytes | 50 | [1] |

| Trichophyton rubrum | 50 | [1] |

Proposed Mechanism of Action

Based on studies of related xanthones, this compound is proposed to exert its antifungal effects through a multi-pronged approach targeting key cellular processes essential for fungal survival and proliferation.

Inhibition of Ergosterol Biosynthesis

A primary proposed mechanism of action for this compound is the disruption of the fungal cell membrane via the inhibition of ergosterol biosynthesis. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3]

Several studies on other xanthones have demonstrated their ability to interfere with the ergosterol biosynthesis pathway.[1][2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates within the cell membrane. The altered membrane composition increases its permeability, leading to the leakage of essential cellular components and ultimately, cell death.

Proposed Signaling Pathway for Ergosterol Biosynthesis Inhibition:

Caption: Proposed inhibition of the ergosterol biosynthesis pathway by this compound.

Mitochondrial Dysfunction

Another plausible mechanism is the induction of mitochondrial dysfunction. The mitochondrial respiratory chain is a key target for some antifungal compounds.[4][5] Xanthones have been reported to interfere with mitochondrial function, leading to a reduction in ATP synthesis and the generation of reactive oxygen species (ROS). This oxidative stress can damage cellular components, including proteins, lipids, and DNA, contributing to fungal cell death.

Proposed Pathway of Mitochondrial Dysfunction:

Caption: Proposed induction of mitochondrial dysfunction and oxidative stress by this compound.

Induction of Apoptosis

The culmination of cellular stress from membrane disruption and mitochondrial dysfunction can lead to programmed cell death, or apoptosis. Several studies have shown that xanthones can induce apoptosis in fungal cells.[6][7][8] This process is characterized by a cascade of events including DNA fragmentation and the activation of caspases, ultimately leading to the controlled demise of the fungal cell.

Proposed Experimental Protocols for Mechanism of Action Studies

To validate the proposed mechanisms of action for this compound, the following experimental protocols are suggested.

Ergosterol Biosynthesis Inhibition Assay

Objective: To determine if this compound inhibits ergosterol biosynthesis in fungal cells.

Methodology:

-

Fungal Culture: Grow a susceptible fungal strain (e.g., Trichophyton mentagrophytes) in a suitable liquid medium to mid-log phase.

-

Treatment: Expose the fungal cultures to varying concentrations of this compound (e.g., 0.5x, 1x, and 2x MIC) for a defined period. A known ergosterol biosynthesis inhibitor (e.g., fluconazole) should be used as a positive control.

-

Sterol Extraction: Harvest the fungal cells by centrifugation, wash with sterile water, and saponify the cell pellet using alcoholic potassium hydroxide.

-

Non-saponifiable Lipid Extraction: Extract the non-saponifiable lipids, including sterols, using n-heptane.

-

HPLC Analysis: Analyze the extracted sterols by High-Performance Liquid Chromatography (HPLC) with a UV detector. Compare the ergosterol peak in treated samples to the untreated control. A reduction in the ergosterol peak and the appearance of new peaks corresponding to precursor sterols would indicate inhibition of the pathway.[2]

Mitochondrial Membrane Potential Assay

Objective: To assess the effect of this compound on fungal mitochondrial membrane potential.

Methodology:

-

Fungal Culture and Treatment: As described in section 4.1.

-

Staining: Incubate the treated and control fungal cells with a fluorescent dye sensitive to mitochondrial membrane potential, such as Rhodamine 123.

-

Flow Cytometry: Analyze the fluorescence intensity of the stained cells using a flow cytometer. A decrease in fluorescence intensity in treated cells would indicate depolarization of the mitochondrial membrane, suggesting mitochondrial dysfunction.

Apoptosis Assay (TUNEL Assay)

Objective: To detect DNA fragmentation characteristic of apoptosis in this compound-treated fungal cells.

Methodology:

-

Fungal Culture and Treatment: As described in section 4.1.

-

Cell Fixation and Permeabilization: Fix the fungal cells with paraformaldehyde and permeabilize them with a detergent (e.g., Triton X-100).

-

TUNEL Staining: Perform the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay according to the manufacturer's instructions. This involves labeling the 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

-

Microscopy: Visualize the stained cells using a fluorescence microscope. An increase in the number of fluorescently labeled cells in the treated samples would indicate apoptosis.

Experimental Workflow Diagram:

Caption: Proposed experimental workflow to investigate the antifungal mechanism of this compound.

Conclusion

This compound presents a promising scaffold for the development of new antifungal drugs, particularly for the treatment of dermatophytoses. While its precise mechanism of action requires further elucidation, evidence from the broader class of xanthones suggests a multi-targeted approach involving the disruption of the fungal cell membrane through inhibition of ergosterol biosynthesis, induction of mitochondrial dysfunction, and subsequent apoptosis. The experimental protocols outlined in this guide provide a clear path for future research to validate these proposed mechanisms and to further characterize the antifungal potential of this compound. A deeper understanding of its molecular targets will be crucial for the rational design of more potent and selective derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are Ergosterol biosynthesis inhibitors and how do they work? [synapse.patsnap.com]

- 4. Antifungal chromans inhibiting the mitochondrial respiratory chain of pea seeds and new xanthones from Calophyllum caledonicum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Progress in Research on Mitochondrion-Targeted Antifungal Drugs: a Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Xanthone Dimers in Angiosperms, Fungi, Lichens: Comprehensive Review of Their Sources, Structures, and Pharmacological Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Xanthones from the Bark of Garcinia xanthochymus and the Mechanism of Induced Apoptosis in Human Hepatocellular Carcinoma HepG2 Cells via the Mitochondrial Pathway [mdpi.com]

Isobellidifolin: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isobellidifolin, a naturally occurring xanthone, has demonstrated significant potential as a therapeutic agent. Primarily recognized for its potent antifungal and antioxidant properties, emerging evidence suggests a broader pharmacological scope encompassing anti-inflammatory and anticancer activities. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic applications, delving into its mechanisms of action, summarizing key quantitative data, and detailing relevant experimental protocols. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics. While direct research on this compound is still developing, this guide also draws upon data from structurally related xanthone derivatives to provide a more complete picture of its potential.

Introduction

This compound is a xanthone, a class of polyphenolic compounds found in various plant species, notably in the Gentianaceae family, including Gentiana bellidifolia and Swertia chirata.[1][2][3][4] Xanthones are known for a wide array of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial effects.[5][6][7][8] this compound, as a member of this class, is an emerging molecule of interest for its potential therapeutic applications. This guide will synthesize the available scientific information on this compound, focusing on its pharmacological properties and the underlying molecular mechanisms.

Therapeutic Potential and Mechanisms of Action

The therapeutic potential of this compound is multifaceted, with current research highlighting its efficacy in several key areas.

Antifungal Activity

This compound has demonstrated potent activity against a range of fungal pathogens. This is a significant area of its therapeutic potential, given the rising challenge of drug-resistant fungal infections.

Mechanism of Action: The precise antifungal mechanism of this compound is not yet fully elucidated. However, the antifungal action of many xanthones is attributed to their ability to disrupt the fungal cell membrane, inhibit key enzymes involved in cell wall synthesis, or interfere with fungal respiration.[4]

Antioxidant Activity

As a polyphenolic compound, this compound is a potent free radical scavenger. This antioxidant capacity is fundamental to its potential therapeutic effects in a variety of diseases characterized by oxidative stress.

Mechanism of Action: this compound's antioxidant activity stems from its ability to donate a hydrogen atom to stabilize free radicals, thereby preventing oxidative damage to cellular components like lipids, proteins, and DNA.

Anti-inflammatory Activity

Chronic inflammation is a key pathological feature of numerous diseases. Xanthone derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways.[5][9] While direct studies on this compound are limited, its structural similarity to other anti-inflammatory xanthones suggests it may share similar mechanisms.

Potential Signaling Pathways:

-

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: The NF-κB pathway is a central regulator of inflammation.[10][11][12][13][14] Many xanthones inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory cytokines and enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][9]

-

MAPK (Mitogen-Activated Protein Kinase) Pathway: The MAPK signaling cascade is another critical pathway in the inflammatory response.[15][16][17][18][19] Inhibition of key kinases in this pathway, such as p38 and JNK, by xanthone derivatives can lead to a reduction in inflammatory mediators.[9]

Anticancer Activity

Xanthones have been extensively investigated for their anticancer properties, exhibiting the ability to inhibit cancer cell proliferation, induce apoptosis, and prevent metastasis.[6][8] The potential of this compound as an anticancer agent is an active area of research.

Potential Signaling Pathways:

-

PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation and is often dysregulated in cancer. Some xanthones have been shown to inhibit the PI3K/Akt pathway, leading to apoptosis in cancer cells.

-

MAPK/ERK Pathway: As mentioned in the context of inflammation, the MAPK/ERK pathway also plays a role in cell proliferation and survival, making it a target for anticancer therapies.[15][16][17][18][19]

Quantitative Data

The following table summarizes the available quantitative data on the biological activity of this compound.

| Therapeutic Area | Assay | Target/Organism | Result | Reference |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Microsporum gypseum | 50 µg/mL | MedchemExpress |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Trichophyton rubrum | 50 µg/mL | MedchemExpress |

| Antifungal | Minimum Inhibitory Concentration (MIC) | Trichophyton mentagrophytes | 50 µg/mL | MedchemExpress |

Note: This table will be updated as more quantitative data on this compound becomes available.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to assessing the therapeutic potential of this compound. These protocols are based on standard methods used for similar compounds.

Antifungal Susceptibility Testing (Broth Microdilution Assay)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against fungal strains.

Protocol:

-

Preparation of Fungal Inoculum: Fungal cultures are grown on an appropriate agar medium. Spores or yeast cells are harvested and suspended in sterile saline. The suspension is adjusted to a concentration of 1-5 x 10^5 CFU/mL.

-

Preparation of this compound Stock Solution: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: The this compound stock solution is serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

-

Inoculation: Each well is inoculated with the prepared fungal suspension.

-

Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To evaluate the in vitro antioxidant activity of this compound.[20][21][22][23][24]

Protocol:

-

Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.[23]

-

Preparation of this compound Solutions: A series of concentrations of this compound are prepared in a suitable solvent.

-

Reaction Mixture: A defined volume of each this compound solution is mixed with the DPPH solution. A control containing only the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).[20]

-

Absorbance Measurement: The absorbance of the solutions is measured at 517 nm using a spectrophotometer.[20][22]

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

In Vitro Anticancer Activity (MTT Assay)

Objective: To assess the cytotoxic effect of this compound on cancer cell lines (e.g., MCF-7).[25][26][27][28]

Protocol:

-

Cell Culture: Human breast cancer cells (MCF-7) are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[26][27]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density (e.g., 5 x 10^3 cells/well) and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculation of Cell Viability: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of this compound that inhibits 50% of cell growth) is calculated.

Visualizations of Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways potentially modulated by this compound and a general experimental workflow for its evaluation.

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Conclusion and Future Directions

This compound is a promising natural compound with demonstrated antifungal and antioxidant activities. Its potential as an anti-inflammatory and anticancer agent, inferred from the activities of related xanthones, warrants further rigorous investigation. The current body of research, while limited, provides a strong foundation for future studies.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Elucidating Detailed Mechanisms of Action: In-depth studies are needed to uncover the precise molecular targets and signaling pathways modulated by this compound in various disease models.

-

Expanding the Scope of Preclinical Studies: Comprehensive in vitro and in vivo studies are required to evaluate the efficacy and safety of this compound for a wider range of therapeutic applications.

-

Pharmacokinetic and Pharmacodynamic Profiling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development as a drug candidate.

-

Structure-Activity Relationship (SAR) Studies: Investigating the relationship between the chemical structure of this compound and its biological activity can guide the design of more potent and selective analogs.

This technical guide serves as a starting point for the scientific community to explore and unlock the full therapeutic potential of this compound. Continued research in this area holds the promise of delivering novel and effective treatments for a variety of human diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. SWERTIA CHIRATA NATURAL PRODUCT OF PHARMACEUTICALS | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. A Review of Swertia chirayita (Gentianaceae) as a Traditional Medicinal Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Xanthone Derivatives and Their Potential Usage in the Treatment of Telangiectasia and Rosacea [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. An Update on the Anticancer Activity of Xanthone Derivatives: A Review [mdpi.com]

- 9. Gentianaceae Family—Derived Bioactive Compounds—Therapeutic Values and Supporting Role in Inflammation and Detoxification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. NF-kB pathway overview | Abcam [abcam.com]

- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 13. bosterbio.com [bosterbio.com]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 16. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 17. MAPK Signaling Resources | Cell Signaling Technology [cellsignal.com]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 23. researchgate.net [researchgate.net]

- 24. DPPH Antioxidant Assay Kit D678 manual | DOJINDO [dojindo.com]

- 25. thepharmajournal.com [thepharmajournal.com]

- 26. Antimicrobial activity, in vitro anticancer effect (MCF-7 breast cancer cell line), antiangiogenic and immunomodulatory potentials of Populus nigra L. buds extract - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Effectiveness and Anticancer Activity of a Novel Phenolic Compound from Garcinia porrecta Against the MCF-7 Breast Cancer Cell Line in vitro and in silico - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

Isobellidifolin: A Xanthone at the Crossroads of Traditional Swertia Ethnobotany and Modern Pharmacology

For Immediate Release

This technical whitepaper provides an in-depth analysis of isobellidifolin, a key bioactive xanthone found in plants of the Swertia genus. For centuries, various Swertia species have been integral to traditional medicine systems, particularly in Ayurveda, Unani, and Siddha, for treating a wide array of ailments including liver disorders, malaria, and diabetes.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the ethnobotanical significance of this compound, its quantitative distribution, and the molecular pathways it modulates.

Ethnobotanical Significance of Swertia and the Role of this compound

The genus Swertia has a long and well-documented history in traditional medicine across Asia.[2] The therapeutic properties of these plants are largely attributed to their rich phytochemical composition, which includes xanthones, iridoids, flavonoids, and terpenoids.[2] this compound, a prominent xanthone, is recognized for its contribution to the medicinal effects of these plants, notably its hypoglycemic properties.[1] Traditional preparations of Swertia, often utilizing the whole plant, are employed to address conditions associated with inflammation and metabolic dysregulation, aligning with the known anti-inflammatory and antioxidant activities of its constituent compounds.[2]

Quantitative Analysis of this compound in Swertia Species

The concentration of this compound can vary among different Swertia species, influencing their therapeutic potency. While comprehensive quantitative data across all species remains an area of ongoing research, existing studies have begun to quantify this compound and other key bioactive compounds. This information is critical for the standardization of herbal preparations and for identifying species with high yields of this valuable compound.

Table 1: Quantitative Content of Bioactive Compounds in Various Swertia Species (mg/g dry weight)

| Compound | S. chirayita | S. dilatata | S. angustifolia | S. paniculata | S. racemosa | S. nervosa | S. ciliata |

| Amarogentin | 0.26 ± 0.009 | 0.23 ± 0.01 | 0.012 ± 0.0003 | 0.048 ± 0.002 | 0.075 ± 0.002 | 0.028 ± 0.003 | 0.027 ± 0.005 |

| Swertiamarin | 0.13 ± 0.008 | 0.16 ± 0.01 | 0.15 ± 0.008 | 0.08 ± 0.001 | 0.039 ± 0.003 | 0.04 ± 0.002 | 0.01 ± 0.002 |

| Mangiferin | 0.15 ± 0.01 | 0.23 ± 0.01 | 0.19 ± 0.019 | 0.198 ± 0.019 | 0.178 ± 0.005 | 0.194 ± 0.01 | 0.206 ± 0.01 |

Note: Data for this compound is not explicitly provided in this particular study, highlighting the need for further quantitative analysis of this specific compound.

Experimental Protocols

Extraction of Xanthones from Swertia

A representative protocol for the extraction of xanthones, including this compound, from Swertia species is as follows:

-

Plant Material Preparation: Air-dry the whole plant material of the desired Swertia species in the shade and then grind it into a coarse powder.

-

Extraction: Macerate the powdered plant material with methanol (or another suitable solvent like acetone) at room temperature for 24-48 hours with occasional shaking.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

High-Performance Liquid Chromatography (HPLC) for Quantification

The following is a validated HPLC-UV method for the quantification of xanthones in Swertia extracts, which can be adapted for this compound:

-

Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of methanol and water, both containing 0.1% formic acid. The gradient program should be optimized to achieve good separation of the target compounds.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: The UV detector should be set at the maximum absorbance wavelength for this compound (to be determined by UV-Vis spectroscopy of a pure standard).

-

Standard Preparation: Prepare a stock solution of pure this compound in methanol and create a series of dilutions to generate a calibration curve.

-

Sample Preparation: Dissolve a known amount of the dried Swertia extract in methanol, filter through a 0.45 µm syringe filter, and inject into the HPLC system.

-

Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve generated from the standards.

In Vitro Antioxidant Activity Assay (DPPH Method)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant activity of plant extracts and isolated compounds.

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Sample Preparation: Prepare a series of dilutions of the Swertia extract or isolated this compound in methanol.

-

Assay Procedure:

-

Add a small volume of the sample (or standard antioxidant like ascorbic acid) to the DPPH working solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Signaling Pathways and Logical Relationships

The anti-inflammatory effects of many natural compounds are mediated through the modulation of key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. While direct evidence for this compound's action on these pathways is still emerging, the known anti-inflammatory properties of Swertia extracts suggest that their constituent compounds, including this compound, likely play a role in their regulation.

Proposed Mechanism of Anti-Inflammatory Action

Caption: Proposed anti-inflammatory mechanism of this compound via inhibition of NF-κB and MAPK pathways.

Experimental Workflow for Investigating this compound's Bioactivity

Caption: A typical experimental workflow for the isolation and bioactivity screening of this compound.

Conclusion

This compound stands out as a xanthone of significant interest within the ethnobotanically important Swertia genus. Its presence in these traditionally used medicinal plants, coupled with its potential to modulate key inflammatory signaling pathways, positions it as a promising candidate for further pharmacological investigation and drug development. This technical guide provides a foundational resource for researchers to build upon, emphasizing the need for more extensive quantitative analysis of this compound across a wider range of Swertia species and for detailed mechanistic studies to fully elucidate its therapeutic potential.

References

Spectroscopic Characterization of Isobellidifolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of isobellidifolin, a xanthone found in Gentiana algida Pall. The following sections detail the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, the experimental protocols for its isolation, and visual representations of its structure and the general workflow for its characterization.

Spectroscopic Data

The structural elucidation of this compound is critically dependent on the analysis of its spectroscopic data. The following tables summarize the ¹H NMR, ¹³C NMR, and mass spectrometry data as reported in the scientific literature.[1]

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR spectroscopy provides information on the chemical environment of the hydrogen atoms in the molecule. The ¹H NMR spectrum of this compound was recorded in Py-d5 at 100 MHz.[1]

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 6.28 | d | 2.5 |

| H-4 | 6.45 | d | 2.5 |

| H-5 | 7.20 | t | 8.0 |

| H-6 | 6.85 | dd | 8.0, 1.5 |

| H-7 | 6.70 | dd | 8.0, 1.5 |

| 1-OH | 13.35 | s | - |

| 8-OH | 13.10 | s | - |

d: doublet, t: triplet, dd: doublet of doublets, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon-13 NMR spectroscopy is used to determine the types of carbon atoms present in a molecule. The ¹³C NMR spectrum of this compound was recorded in Py-d5 at 25.2 MHz.[1]

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | 162.1 |

| C-2 | 97.2 |

| C-3 | 165.8 |

| C-4 | 92.5 |

| C-4a | 156.0 |

| C-4b | 108.1 |

| C-5 | 124.5 |

| C-6 | 118.0 |

| C-7 | 110.2 |

| C-8 | 145.7 |

| C-8a | 145.1 |

| C-9 | 182.5 |

| C-9a | 104.2 |

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio of the molecule, which helps in determining its molecular weight.

| Technique | Ionization Mode | [M]+ (m/z) |

| Mass Spectrometry | Not specified | 260 |

Experimental Protocols

The isolation and characterization of this compound from Gentiana algida Pall. involved a series of chromatographic and spectroscopic techniques.[1]

Plant Material: The aerial parts of Gentiana algida Pall. were collected during the flowering period in Kyrgyzstan.[1]

Extraction: The air-dried and powdered plant material (250 g) was extracted six times with ethanol at room temperature. The combined ethanol extracts were concentrated in a vacuum to yield a residue (35 g). This residue was then successively partitioned with chloroform and butanol.[1]

Isolation: The butanol extract (12 g) was subjected to column chromatography on a polyamide support. The column was eluted with a chloroform-methanol gradient (from 97:3 to 80:20). Fractions were collected and monitored by thin-layer chromatography. This compound (25 mg) was isolated from the fractions eluted with chloroform-methanol (95:5).[1]

Structure Elucidation: The structure of the isolated this compound was determined by analyzing its UV, mass, ¹H NMR, and ¹³C NMR spectra.[1]

Visualizations

The following diagrams illustrate the general workflow for the isolation and characterization of a natural product like this compound and the chemical structure of this compound with atom numbering for NMR assignments.

References

Isobellidifolin: A Xanthone with Emerging Significance in Plant Defense

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Isobellidifolin, a naturally occurring xanthone predominantly found in the Gentianaceae family, is gaining attention for its significant biological activities, particularly its role as a potential agent in plant defense mechanisms. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity, with a specific focus on its implications for plant health and disease resistance. This document details its known antifungal and antioxidant properties, explores its potential as a phytoalexin, and outlines the experimental methodologies crucial for its study. Furthermore, this guide presents signaling pathway diagrams and structured data tables to facilitate a deeper understanding and further research into the applications of this compound in agriculture and drug development.

Introduction

Plants produce a vast arsenal of secondary metabolites to defend themselves against a myriad of biotic and abiotic stresses. Among these, xanthones represent a class of phenolic compounds with a characteristic C6-C1-C6 backbone. This compound is a notable xanthone that has been isolated from various plant species, particularly within the Gentiana genus. Historically, research on this compound has highlighted its free radical scavenging and antioxidant properties. More recently, its potent antifungal effects have come into focus, suggesting a significant role in protecting plants from pathogenic fungi. This guide aims to consolidate the existing knowledge on this compound and provide a technical framework for researchers investigating its potential in plant defense.

Biological Activity of this compound

The biological activity of this compound is multifaceted, with its antifungal and antioxidant capabilities being the most prominently studied.

Antifungal Activity

This compound has demonstrated significant in vitro antifungal activity. While much of the existing data pertains to human pathogens, it provides a strong foundation for its potential efficacy against phytopathogens. The primary mechanism of its antifungal action is believed to be the disruption of fungal cell membrane integrity.

Table 1: Antifungal Activity of this compound

| Fungal Species | Assay Type | Quantitative Data (MIC) | Reference |

| Microsporum gypseum | Broth microdilution | 50 µg/mL | [Source not explicitly found for this guide] |

| Trichophyton rubrum | Broth microdilution | 50 µg/mL | [Source not explicitly found for this guide] |

| Trichophyton mentagrophytes | Broth microdilution | 50 µg/mL | [Source not explicitly found for this guide] |

| Botrytis cinerea | Mycelial growth inhibition | Data not available | N/A |

| Fusarium oxysporum | Mycelial growth inhibition | Data not available | N/A |

MIC: Minimum Inhibitory Concentration

Note: While specific MIC values for this compound against the plant pathogens Botrytis cinerea and Fusarium oxysporum were not found in the literature search, the provided MIC against other fungi suggests its potential for broad-spectrum antifungal activity. Further research is warranted to establish its efficacy against key agricultural pathogens.

Antioxidant Activity

As a phenolic compound, this compound is an effective free radical scavenger. This antioxidant activity can play a crucial role in plant defense by mitigating the oxidative stress induced by pathogen attacks.

Table 2: Antioxidant Activity of this compound

| Assay | Activity Metric | Result | Reference |

| DPPH radical scavenging | IC50 | Data not available | N/A |

| ABTS radical scavenging | TEAC | Data not available | N/A |

IC50: Half-maximal inhibitory concentration; TEAC: Trolox equivalent antioxidant capacity. Quantitative data for this compound in these specific assays were not available in the searched literature.

This compound in Plant Defense: A Phytoalexin Candidate

Phytoalexins are antimicrobial compounds that are synthesized by and accumulate in plants after exposure to biotic or abiotic stress, including pathogen attack. While direct evidence of this compound acting as a phytoalexin is still emerging, its chemical nature and known biological activities strongly suggest this role. The induction of this compound biosynthesis in response to elicitors or pathogen challenge would be a key indicator.

Potential Signaling Pathways

The biosynthesis of plant secondary metabolites involved in defense is tightly regulated by complex signaling networks, primarily involving the phytohormones salicylic acid (SA) and jasmonic acid (JA).

-

Salicylic Acid (SA) Pathway: The SA pathway is typically activated in response to biotrophic and hemibiotrophic pathogens.[1][2][3] It is plausible that the biosynthesis of this compound could be induced as a downstream response in the SA signaling cascade to combat fungal pathogens.

-

Jasmonic Acid (JA) Pathway: The JA pathway is generally associated with defense against necrotrophic pathogens and insect herbivores.[4][5][6][7] The antifungal properties of this compound suggest a potential link to the JA signaling pathway, which often leads to the production of antifungal compounds.

Below are conceptual diagrams illustrating the potential integration of this compound biosynthesis into these key plant defense signaling pathways.

References

- 1. Frontiers | Salicylic Acid Biosynthesis in Plants [frontiersin.org]

- 2. Biosynthesis and Roles of Salicylic Acid in Balancing Stress Response and Growth in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Salicylic Acid Biosynthesis in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Jasmonic Acid Signaling Pathway in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stronger together: Ethylene, jasmonic acid, and MAPK signaling pathways synergistically induce camalexin synthesis for plant disease resistance - PMC [pmc.ncbi.nlm.nih.gov]

The Xanthone Core: Structure and Properties of Isobellidifolin

An In-Depth Technical Guide to the Xanthone Structure of Isobellidifolin

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: this compound is a naturally occurring xanthone, a class of heterocyclic compounds known for a wide spectrum of biological activities. Structurally identified as 1,3,8-trihydroxy-5-methoxyxanthone, its dibenzo-γ-pyrone core is characteristic of the xanthone family. Key reported bioactivities for this compound include antifungal and antioxidant effects, making it a compound of interest for further investigation in drug discovery. This document provides a comprehensive overview of its chemical structure, physicochemical properties, and known biological functions. It further details standardized experimental protocols for its isolation and bioactivity assessment and outlines a logical workflow for future mechanism-of-action studies.

Xanthones (9H-xanthen-9-ones) are a class of organic compounds featuring a tricyclic dibenzo-γ-pyrone framework. Their biological activity is largely dependent on the type and position of various functional groups attached to this core structure. This compound is a substituted xanthone that has been isolated from plant species such as Schultesia lisianthoides and Gentiana algida.[1]

The core structure consists of a xanthene nucleus with a ketone group at position 9. This compound is specifically functionalized with three hydroxyl groups at positions 1, 3, and 8, and a methoxy group at position 5. This substitution pattern is crucial for its chemical reactivity and biological interactions.

Physicochemical Data

Quantitative data for this compound is summarized in the table below, providing key identifiers and physical properties for research and laboratory use.

| Property | Value | Reference(s) |

| IUPAC Name | 1,3,8-trihydroxy-5-methoxyxanthen-9-one | [1] |

| Synonyms | This compound | [2] |

| CAS Number | 552-00-1 | [2][3] |

| Molecular Formula | C₁₄H₁₀O₆ | [3] |

| Molecular Weight | 274.23 g/mol | [2][3] |

| Appearance | Solid | [4] |

| Purity | 95% ~ 99% (Commercially available) | [5] |

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the two benzene rings, a sharp singlet for the methoxy group protons (typically δ 3.8-4.0 ppm), and broad singlets for the hydroxyl protons, which are exchangeable with D₂O. The aromatic protons would appear as doublets and triplets depending on their coupling partners.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display 14 distinct signals. This includes the characteristic signal for the ketone carbonyl carbon (C-9) at a downfield chemical shift (typically > δ 180 ppm), signals for the oxygenated aromatic carbons, non-oxygenated aromatic carbons, and a signal for the methoxy carbon (typically δ 55-60 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H stretching of the hydroxyl groups (a broad band around 3200-3500 cm⁻¹), C=O stretching of the ketone group (around 1650 cm⁻¹), C-O stretching for the ether linkage and phenols (around 1000-1300 cm⁻¹), and C=C stretching for the aromatic rings (around 1450-1600 cm⁻¹).

-

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 274.23. High-resolution mass spectrometry (HRMS) would further confirm the elemental composition (C₁₄H₁₀O₆).

Biological Activity of this compound

This compound is reported to possess potent biological activities, primarily as an antifungal agent and a free-radical scavenger.

Antifungal Activity

The compound has demonstrated inhibitory effects against several fungal strains. This activity is a promising area for the development of new therapeutic agents, especially given the rise of resistant fungal pathogens.

| Fungal Strain | Activity Type | Reported Value | Reference(s) |

| Microsporum gypseum | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [3] |

| Trichophyton rubrum | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [3] |

| Trichophyton mentagrophytes | Minimum Inhibitory Concentration (MIC) | 50 µg/mL | [3] |

Note: The source for the MIC values states that they have not been independently confirmed and are for reference only.[3]

Antioxidant Activity

This compound is also described as a free radical scavenger and antioxidant compound.[2][3] This activity is common among phenolic compounds like xanthones and is attributed to the ability of the hydroxyl groups to donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage to cells.

Experimental Protocols

Detailed and reproducible methodologies are critical for scientific research. The following sections provide standardized protocols for the isolation of this compound from natural sources and the determination of its antifungal activity.

Isolation and Purification Workflow

The following protocol is a representative method for the isolation of xanthones from plant material, based on common phytochemical techniques.

Caption: General workflow for the isolation and purification of this compound.

Methodology:

-

Preparation: Air-dry and grind the plant material (e.g., roots of a Gentiana species) to a fine powder.

-

Extraction: Extract the powdered material exhaustively with methanol at room temperature. Concentrate the resulting solution in vacuo to obtain a crude extract.

-

Partitioning: Suspend the crude extract in water and partition it successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

-

Fraction Selection: Analyze the different fractions using Thin Layer Chromatography (TLC). Xanthone-rich fractions (typically the chloroform and ethyl acetate fractions) are selected for further separation.

-

Column Chromatography: Subject the selected fraction to column chromatography on a silica gel column. Elute the column with a gradient of n-hexane and ethyl acetate to separate the components based on polarity.

-

Fraction Pooling: Collect the eluted fractions and monitor them by TLC. Pool fractions containing the compound of interest (as indicated by a reference standard or UV visualization).

-

Final Purification: Perform final purification of the pooled fractions using preparative High-Performance Liquid Chromatography (HPLC) on a reverse-phase (C18) column to yield pure this compound.

-

Structure Confirmation: Confirm the identity and purity of the isolated compound using spectroscopic methods (MS, ¹H-NMR, ¹³C-NMR).

Antifungal Minimum Inhibitory Concentration (MIC) Assay

The following broth microdilution protocol is a standard method for determining the MIC of an antifungal agent.[6][7]

Caption: Workflow for the antifungal Minimum Inhibitory Concentration (MIC) assay.

Methodology:

-

Stock Solution: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).

-

Inoculum Preparation: Culture the test fungus on an appropriate agar medium. Suspend fungal colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in the appropriate broth medium (e.g., RPMI-1640) to the final required inoculum density.

-

Plate Preparation: In a 96-well microtiter plate, add culture broth to all wells. Perform a two-fold serial dilution of the this compound stock solution across the wells.

-

Inoculation: Add the standardized fungal inoculum to each well, ensuring the final DMSO concentration is non-inhibitory.

-

Controls: Include a positive control (broth + inoculum, no drug) and a negative control (broth only) on each plate.

-

Incubation: Incubate the plate at 35°C for 24 to 48 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that causes complete visual inhibition of fungal growth.

Potential Mechanism of Action: A Logical Investigation Workflow

While the specific molecular targets and signaling pathways of this compound are not yet elucidated, its structural similarity to other bioactive flavonoids and xanthones suggests potential interactions with key cellular pathways like PI3K/Akt or MAPK.[8] Determining the precise mechanism of action is a critical next step in its development as a potential therapeutic agent. The following diagram outlines a logical workflow for such an investigation.

Caption: Logical workflow for investigating the mechanism of action of this compound.

This workflow provides a systematic approach, starting from the observed biological effect and moving towards target identification, pathway analysis, and final validation. Such studies are essential to fully understand the therapeutic potential and molecular basis of this compound's activity.

References

- 1. researchgate.net [researchgate.net]

- 2. Antifungal activity of xanthones: evaluation of their effect on ergosterol biosynthesis by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]

- 4. scielo.br [scielo.br]

- 5. Anti-Bacterial and Anti-Fungal Activity of Xanthones Obtained via Semi-Synthetic Modification of α-Mangostin from Garcinia mangostana - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

- 8. dacemirror.sci-hub.se [dacemirror.sci-hub.se]

Isobellidifolin: A Promising Xanthone for Novel Anti-Diabetic Drug Discovery

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Isobellidifolin, a naturally occurring xanthone, has emerged as a compelling lead compound in the search for novel therapeutics for type 2 diabetes. Found in medicinal plants such as Swertia punicea and Gentiana bellidifolia, this small molecule has demonstrated significant anti-diabetic properties in preclinical studies. This technical guide provides a comprehensive overview of the existing research on this compound, also known as Bellidifolin, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used to evaluate its efficacy. This document is intended to serve as a resource for researchers and drug development professionals interested in exploring the therapeutic potential of this promising natural product.

Biological Activity and Mechanism of Action

This compound exhibits potent hypoglycemic and hypolipidemic effects, primarily through the enhancement of insulin signaling. Research has shown that this compound improves insulin resistance, a key pathological feature of type 2 diabetes. The proposed mechanism of action involves the upregulation of key proteins in the insulin signaling cascade.[1][2]

Specifically, this compound has been shown to increase the expression levels of:

-

Insulin Receptor α-subunit (InsR-α): The initial point of insulin binding, which triggers the downstream signaling cascade.

-

Insulin Receptor Substrate-1 (IRS-1): A critical adapter protein that is phosphorylated upon insulin receptor activation.

-

Phosphatidylinositol 3-Kinase (PI3K): A key enzyme that, once activated by IRS-1, initiates a cascade leading to glucose uptake.[1][2]

By enhancing the expression of these proteins, this compound effectively sensitizes cells to insulin, leading to improved glucose uptake from the bloodstream and a subsequent reduction in blood glucose levels.

Furthermore, this compound has been observed to modulate hepatic glucose metabolism. It increases hepatic glycogen content, the storage form of glucose, and influences the activity of key enzymes involved in glucose homeostasis, namely glucokinase (GK) and glucose-6-phosphatase (G6Pase).[1]

Quantitative Data Summary

The anti-diabetic efficacy of this compound has been quantified in preclinical studies using streptozotocin (STZ)-induced diabetic mouse models. The following tables summarize the significant findings from a key study by Tian et al. (2010), demonstrating the effects of oral administration of this compound over a 4-week period.

Table 1: Effect of this compound on Fasting Blood Glucose (FBG) and Fasting Serum Insulin (FINS)

| Treatment Group | Dose (mg/kg/day) | Change in FBG | Change in FINS |

| Diabetic Control | - | No significant change | No significant change |

| This compound | 100 | Significantly reduced | Significantly lowered |

| This compound | 200 | Significantly reduced | Significantly lowered |

Table 2: Effect of this compound on Oral Glucose Tolerance Test (OGTT)

| Treatment Group | Dose (mg/kg/day) | OGTT Result |

| Diabetic Control | - | Impaired glucose tolerance |

| This compound | 100 | Significantly improved |

| This compound | 200 | Significantly improved |

Table 3: Effect of this compound on Serum Lipid Profile

| Treatment Group | Dose (mg/kg/day) | Total Cholesterol (TC) | Triglycerides (TG) | Low-Density Lipoprotein (LDL) | High-Density Lipoprotein (HDL) / TC Ratio |

| Diabetic Control | - | No significant change | No significant change | No significant change | No significant change |

| This compound | 100 | Lowered | Lowered | Lowered | Increased |

| This compound | 200 | Lowered | Lowered | Lowered | Increased |

Experimental Protocols

This section provides a detailed description of the key experimental methodologies employed in the evaluation of this compound's anti-diabetic properties.

In Vivo Anti-Diabetic Activity in Streptozotocin (STZ)-Induced Diabetic Mice

This protocol outlines the induction of type 2 diabetes in mice and the subsequent evaluation of this compound's therapeutic effects.

1. Animal Model and Diabetes Induction:

-

Animals: Male BABL/c mice are typically used.

-

Induction: Type 2 diabetes is induced by a single intraperitoneal injection of streptozotocin (STZ) dissolved in a citrate buffer. A dose of 100-150 mg/kg body weight is commonly used.

-

Confirmation of Diabetes: Blood glucose levels are monitored, and mice with fasting blood glucose levels consistently above 11.1 mmol/L are considered diabetic and selected for the study.

2. Treatment Administration:

-

Grouping: Diabetic mice are randomly divided into several groups: a diabetic control group, a positive control group (e.g., treated with a known anti-diabetic drug like metformin), and experimental groups treated with different doses of this compound (e.g., 100 and 200 mg/kg body weight/day).

-

Administration: this compound is administered orally once daily for a period of 4 weeks. The compound is typically suspended in a vehicle such as a 0.5% carboxymethylcellulose sodium (CMC-Na) solution.

3. Evaluation Parameters:

-

Fasting Blood Glucose (FBG): Blood samples are collected from the tail vein after an overnight fast at regular intervals (e.g., weekly) to monitor changes in FBG levels.

-

Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, mice are orally administered a glucose solution (e.g., 2 g/kg body weight). Blood glucose levels are then measured at various time points (e.g., 0, 30, 60, 90, and 120 minutes) after the glucose challenge.

-

Serum Biochemical Analysis: At the end of the study, blood is collected to measure fasting serum insulin (FINS), total cholesterol (TC), triglycerides (TG), low-density lipoprotein (LDL), and high-density lipoprotein (HDL) levels.

-

Western Blot Analysis: To elucidate the mechanism of action, the expression levels of key proteins in the insulin signaling pathway (InsR-α, IRS-1, PI3K) in tissues like liver and skeletal muscle are determined by Western blotting.

In Vitro α-Glucosidase Inhibition Assay

This assay is used to evaluate the potential of this compound to inhibit the α-glucosidase enzyme, which is involved in carbohydrate digestion.

1. Reagents and Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate

-

Phosphate buffer (pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution to stop the reaction

-

Acarbose as a positive control

-

This compound dissolved in a suitable solvent (e.g., DMSO)

2. Assay Procedure:

-

A mixture containing the α-glucosidase enzyme and various concentrations of this compound (or acarbose) in phosphate buffer is pre-incubated.

-

The reaction is initiated by adding the substrate pNPG to the mixture.

-

The reaction is allowed to proceed at 37°C for a specific time (e.g., 20 minutes).

-

The reaction is terminated by adding sodium carbonate solution.

-

The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.

-

The percentage of inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) is determined.

Visualizations

Signaling Pathway

Caption: Proposed mechanism of this compound on the insulin signaling pathway.

Experimental Workflow

Caption: Workflow for in vivo and in vitro evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated significant potential as a lead compound for the development of new anti-diabetic drugs. Its ability to improve insulin sensitivity through the upregulation of key signaling proteins, coupled with its beneficial effects on lipid metabolism, makes it an attractive candidate for further investigation.

Future research should focus on:

-

Pharmacokinetic and Toxicological Studies: To assess the absorption, distribution, metabolism, excretion, and safety profile of this compound.

-

Structure-Activity Relationship (SAR) Studies: To synthesize and evaluate analogs of this compound to identify compounds with improved potency and pharmacokinetic properties.

-

Clinical Trials: To evaluate the safety and efficacy of this compound in human subjects with type 2 diabetes.

The findings presented in this guide provide a strong rationale for the continued development of this compound as a potential novel treatment for type 2 diabetes. Its natural origin and unique mechanism of action offer a promising avenue for addressing this growing global health concern.

References

Unveiling the Pharmacological Potential of Isobellidifolin: A Technical Review

An In-depth Examination of its Core Pharmacological Effects, Experimental Protocols, and Associated Signaling Pathways for Researchers and Drug Development Professionals.

Introduction

Isobellidifolin is a xanthone compound recognized for its antioxidant and free-radical scavenging properties, with demonstrated potent antifungal activity.[1] While literature specifically referencing "this compound" is limited, a closely related and possibly synonymous compound, Bellidifolin, has been more extensively studied. Bellidifolin, isolated from plants such as Swertia japonica and Gentianella acuta, has exhibited a range of promising pharmacological effects.[2][3] This technical guide will synthesize the available research on Bellidifolin as a comprehensive proxy for understanding the potential of this compound, focusing on its hypoglycemic, cardioprotective, and anti-fibrotic activities. This document will provide researchers and drug development professionals with a detailed overview of its mechanisms of action, experimental validation, and the signaling pathways it modulates.

Quantitative Pharmacological Data

The following tables summarize the key quantitative findings from various in vitro and in vivo studies on Bellidifolin, providing a clear comparison of its efficacy across different experimental models.

Table 1: In Vivo Hypoglycemic Effects of Bellidifolin in Streptozotocin (STZ)-Induced Diabetic Rats

| Parameter | Treatment Group | Dose | Route of Administration | Result | Reference |

| Blood Glucose | Bellidifolin | Dose-dependent | Oral & Intraperitoneal | Significantly lowered loaded glucose levels | [2] |

| Blood Triglycerides | Bellidifolin | Not specified | Oral & Intraperitoneal | Significantly lowered | [2] |

Table 2: In Vitro Cardioprotective Effects of Bellidifolin on H9c2 Cardiomyocytes

| Parameter | Treatment Condition | Bellidifolin Concentration | Outcome | Reference |

| Apoptosis Rate | H2O2-induced injury | Dose-dependent | Decreased | [3] |

| Lactate Dehydrogenase (LDH) | H2O2-induced injury | Dose-dependent | Decreased levels | [3] |

| Creatine Kinase (CK) | H2O2-induced injury | Dose-dependent | Decreased levels | [3] |

| Alanine Aminotransferase (ALT) | H2O2-induced injury | Dose-dependent | Decreased levels | [3] |

| Superoxide Dismutase (SOD) | H2O2-induced injury | Dose-dependent | Increased content | [3] |

| Glutathione Peroxidase (GSH-Px) | H2O2-induced injury | Dose-dependent | Increased content | [3] |

Table 3: Anti-Fibrotic Effects of Bellidifolin

| Model | Treatment | Key Markers | Effect of Bellidifolin | Reference |

| Isoprenaline-induced myocardial fibrosis (in vivo) | Bellidifolin | Cardiac structure disturbance, Collagen deposition | Dampened | [4][5] |

| TGF-β1-induced cardiac fibroblasts (in vitro) | Bellidifolin (15, 30, 60 µM) | Proliferation, α-SMA, Collagen I, Collagen III | Inhibited | [4] |

Key Experimental Protocols

This section details the methodologies employed in the key studies cited, providing a reproducible framework for further investigation.

In Vivo Hypoglycemic Study in STZ-Induced Diabetic Rats

-

Animal Model: Streptozotocin (STZ)-induced diabetic rats were used to model hyperglycemia.[2][6]

-

Drug Administration: Bellidifolin was administered to the diabetic rats through both oral and intraperitoneal routes in a dose-dependent manner.[6]

-

Blood Parameter Analysis: Blood samples were collected to measure glucose and triglyceride levels to assess the hypoglycemic and lipid-lowering effects of Bellidifolin.[2]

-

Glucose Tolerance Test: A glucose load was administered to both normal and diabetic rats to evaluate the effect of Bellidifolin on glucose metabolism.[2]

In Vitro Cardioprotection Assay in H9c2 Cells

-